Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate
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Overview
Description
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate is a phosphonate derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties. Phosphonates are known for their versatility and are used in a wide range of applications, including corrosion inhibition, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate can be achieved through several synthetic routes. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Industrial production methods often utilize catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times .
Chemical Reactions Analysis
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Scientific Research Applications
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. In the case of corrosion inhibition, the compound forms an adsorptive protective layer on the metallic surface, which prevents the metal from reacting with corrosive agents . In biological systems, the compound may interact with enzymes or other proteins, inhibiting their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl (4-chlorophenyl)aminomethylphosphonate: This compound has a chlorine atom instead of an iodine atom and exhibits different reactivity and inhibition efficiency.
Diethyl (4-methoxyphenyl)aminomethylphosphonate: This compound has a methoxy group, which affects its electronic properties and reactivity.
Diethyl (4-dimethylamino)phenylmethylphosphonate: This compound has a dimethylamino group, which influences its solubility and interaction with biological targets.
This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
CAS No. |
64532-40-7 |
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Molecular Formula |
C17H21INO3P |
Molecular Weight |
445.23 g/mol |
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-4-iodoaniline |
InChI |
InChI=1S/C17H21INO3P/c1-3-21-23(20,22-4-2)17(14-8-6-5-7-9-14)19-16-12-10-15(18)11-13-16/h5-13,17,19H,3-4H2,1-2H3 |
InChI Key |
QHFANVWFHBHEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)I)OCC |
Origin of Product |
United States |
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